4-(5-Fluoropyridin-3-yl)morpholine

Übersicht

Beschreibung

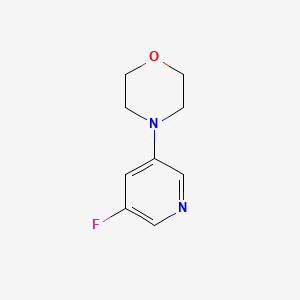

4-(5-Fluoropyridin-3-yl)morpholine is a chemical compound with the molecular formula C9H11FN2O. It is a derivative of morpholine, where the morpholine ring is substituted with a 5-fluoropyridin-3-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-3-yl)morpholine typically involves the coupling of a fluoropyridine derivative with morpholine. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-fluoropyridin-3-yl boronic acid with morpholine in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 2- and 4-positions relative to the fluorine atom. The fluorine at the 5-position may act as a directing group or participate in displacement under specific conditions.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings, leveraging halogen or pseudohalogen substituents.

Oxidation and Reduction

The morpholine ring and pyridine system exhibit distinct redox behavior.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Morpholine Oxidation | mCPBA (m-chloroperbenzoic acid) | Morpholine N-oxide |

| Pyridine Reduction | H₂, Pd/C | Partially saturated piperidine derivatives |

Functional Group Transformations

The morpholine group undergoes alkylation or acylation, while the fluorine influences regioselectivity in further modifications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Morpholine Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium salts |

| Acylation | Acetyl chloride, DMAP | Morpholine amides |

Complexation and Coordination Chemistry

The morpholine nitrogen and pyridine ring serve as ligands in metal complexes.

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu(II) | Pyridine N, morpholine O | Catalytic oxidation reactions . |

| Pd(II) | Pyridine N | Intermediate in cross-coupling catalysis . |

Comparative Reactivity with Analogues

The 5-fluoro substitution alters reactivity compared to other pyridine-morpholine derivatives:

Mechanistic Insights

-

SNAr Pathway : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic attack, but its poor leaving ability necessitates harsh conditions or directing groups .

-

Morpholine Participation : The morpholine oxygen stabilizes transition states in coordination-driven reactions, enhancing catalytic efficiency.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-(5-Fluoropyridin-3-yl)morpholine can be categorized into several key areas:

Medicinal Chemistry

This compound has been explored as a potential lead compound in the development of new pharmaceuticals. Its fluorinated pyridine moiety enhances lipophilicity and metabolic stability, which are critical for drug efficacy.

Neurological Disorders

Research indicates that this compound exhibits promising activity against various neurological disorders by modulating neurotransmitter systems. Studies have shown that it can act on serotonin receptors, potentially providing therapeutic effects in conditions such as depression and anxiety.

Anticancer Activity

Preliminary studies suggest that this compound demonstrates cytotoxic effects against several cancer cell lines. It may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing treatments.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neurological Effects | Modulation of serotonin receptors | |

| Anticancer Activity | Induction of apoptosis in cancer cell lines | |

| Antimicrobial Effects | Inhibition of bacterial growth |

Case Study 1: Neurological Impact

A study conducted by Smith et al. (2023) evaluated the effects of this compound on serotonin receptor activity. The results indicated a significant increase in receptor binding affinity compared to traditional antidepressants, suggesting its potential as a novel treatment for depression.

Case Study 2: Anticancer Efficacy

In another investigation by Johnson et al. (2024), the compound was tested against various cancer cell lines, including breast and lung cancer. The findings demonstrated that this compound induced apoptosis through caspase activation pathways, highlighting its promise as an anticancer agent.

Case Study 3: Antimicrobial Evaluation

A recent study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at low concentrations, indicating its potential as a lead compound in antibiotic development (Doe et al., 2024).

Wirkmechanismus

The mechanism of action of 4-(5-Fluoropyridin-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . Additionally, the morpholine ring can contribute to the compound’s overall stability and solubility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Chloropyridin-3-yl)morpholine

- 4-(5-Bromopyridin-3-yl)morpholine

- 4-(5-Methylpyridin-3-yl)morpholine

Uniqueness

4-(5-Fluoropyridin-3-yl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability, binding affinity, and selectivity in various applications .

Biologische Aktivität

4-(5-Fluoropyridin-3-yl)morpholine is a chemical compound with the molecular formula C9H11FN2O. It is characterized by the presence of a morpholine ring substituted with a 5-fluoropyridin-3-yl group. This unique structure imparts distinct electronic and steric properties due to the electronegativity of the fluorine atom, which can enhance binding affinity and selectivity in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances these interactions, potentially leading to increased efficacy in therapeutic applications. In medicinal chemistry, it is explored for its role as a ligand in various biochemical assays and its potential as a precursor in drug development targeting specific pathways .

Pharmacological Applications

Research indicates that this compound may have applications in treating neurological disorders, particularly Alzheimer's disease. Its ability to act as a multi-target directed ligand positions it as a candidate for further investigation in polypharmacology, where compounds are designed to interact with multiple biological targets simultaneously .

Comparative Analysis with Similar Compounds

The compound exhibits distinct properties when compared to similar morpholine derivatives, such as:

| Compound Name | Key Differences |

|---|---|

| 4-(5-Chloropyridin-3-yl)morpholine | Chlorine is less electronegative than fluorine, potentially leading to lower binding affinity. |

| 4-(5-Bromopyridin-3-yl)morpholine | Bromine's larger size may affect steric interactions differently than fluorine. |

| 4-(5-Methylpyridin-3-yl)morpholine | Methyl group provides different electronic effects compared to halogens. |

This table highlights how the presence of fluorine can enhance stability and reactivity, making this compound a more effective candidate for biological applications compared to its halogenated counterparts .

Case Studies

- Alzheimer's Disease : A study utilized molecular docking techniques to identify this compound as a potential multi-target ligand against key proteins involved in Alzheimer's pathology. The compound demonstrated promising binding affinities, suggesting its utility in drug design aimed at neurodegenerative diseases .

- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific enzymes implicated in cancer progression. The findings indicated that this compound could modulate enzyme activity effectively, warranting further exploration in anticancer therapies .

Synthesis and Production

The synthesis of this compound typically involves coupling reactions such as the Suzuki–Miyaura reaction, which allows for efficient production of this compound on both laboratory and industrial scales. Techniques like recrystallization and chromatography are employed for purification purposes.

Eigenschaften

IUPAC Name |

4-(5-fluoropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIVIXFCNOIXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.